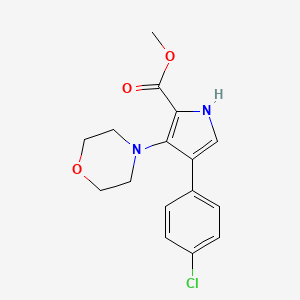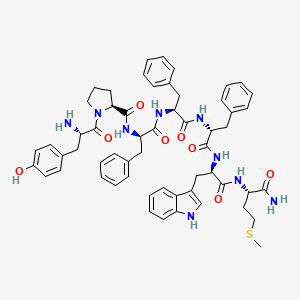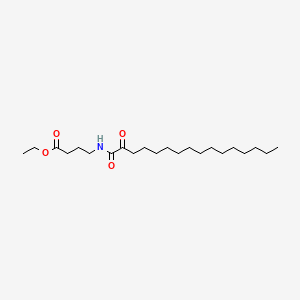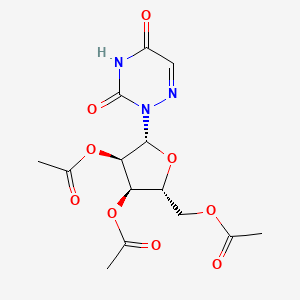
阿扎替滨
描述
氮杂尿苷三乙酰酯,也称为三乙酰-6-氮杂尿苷,是一种最初开发用于治疗牛皮癣的药物。它也具有抗癌和抗病毒特性。 氮杂尿苷三乙酰酯是一种前药,这意味着它在体内代谢产生活性化合物 6-氮杂尿苷 .
科学研究应用
氮杂尿苷三乙酰酯有几种科学研究应用:
化学: 用作有机合成中的试剂,以及研究核苷类似物的模型化合物。
生物学: 研究其对细胞过程的影响及其作为生化工具的潜力。
医学: 探索其治疗牛皮癣、癌症和病毒感染的治疗潜力。
工业: 用于开发抗病毒和抗癌药物
作用机制
氮杂尿苷三乙酰酯通过代谢生成 6-氮杂尿苷发挥作用,抑制乳清酸单磷酸脱羧酶 (OMPD)。这种抑制破坏了嘧啶核苷酸的合成,导致 DNA 和 RNA 合成的抑制。 分子靶标包括病毒 RNA 聚合酶和参与核苷酸代谢的细胞酶 .
生化分析
Biochemical Properties
Azaribine is a potent inhibitor of orotidine monophosphate decarboxylase (OMPD), an enzyme involved in the synthesis of uridine monophosphate, a precursor of RNA . By inhibiting OMPD, Azaribine can disrupt RNA synthesis and thereby inhibit the replication and transcription of several RNA viruses .
Cellular Effects
Azaribine has been shown to have effects on various types of cells. For instance, it has been found to be active against mycosis fungoides and psoriasis . It had little effect on human leukemia . In the context of viral infections, Azaribine inhibits viral genome replication and gene transcription, thereby exerting antiviral effects .
Molecular Mechanism
The molecular mechanism of Azaribine involves its conversion to the nucleoside analogue 6-azauridine in the body . This analogue then inhibits the activity of OMPD, disrupting RNA synthesis and thereby inhibiting the replication and transcription of RNA viruses .
Temporal Effects in Laboratory Settings
This suggests that the drug may have adverse effects over time, particularly at higher doses .
Dosage Effects in Animal Models
It is known that Azaribine was withdrawn from clinical use due to toxicity issues , suggesting that higher doses may lead to adverse effects.
Metabolic Pathways
Azaribine is a prodrug that is metabolized in the body to the nucleoside analogue 6-azauridine
准备方法
合成路线和反应条件
氮杂尿苷三乙酰酯通过 6-氮杂尿苷的乙酰化合成。该过程涉及 6-氮杂尿苷与乙酸酐在催化剂(如吡啶)存在下的反应。 反应通常在温和条件下进行,生成三乙酰-6-氮杂尿苷 .
工业生产方法
氮杂尿苷三乙酰酯的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用工业级试剂和优化的反应条件,以确保最终产品的高产率和纯度 .
化学反应分析
反应类型
氮杂尿苷三乙酰酯会发生几种类型的化学反应,包括:
水解: 氮杂尿苷三乙酰酯中的乙酰基可以水解生成 6-氮杂尿苷。
氧化: 氮杂尿苷三乙酰酯可以发生氧化反应,尽管这些反应不太常见。
取代: 在特定条件下,乙酰基可以被其他官能团取代.
常用试剂和条件
水解: 通常涉及在酸性或碱性条件下使用水或水溶液。
氧化: 需要氧化剂,例如过氧化氢或高锰酸钾。
取代: 涉及使用亲核试剂,例如胺或醇.
主要形成的产物
水解: 生成 6-氮杂尿苷。
氧化: 根据条件,可以生成各种氧化衍生物。
取代: 导致形成氮杂尿苷三乙酰酯的取代衍生物.
相似化合物的比较
类似化合物
6-氮杂尿苷: 氮杂尿苷三乙酰酯的活性代谢物,用于类似的治疗应用。
布雷喹钠: 一种具有不同作用机制的抗病毒和抗癌药。
霉酚酸莫菲替: 一种具有抗病毒特性的免疫抑制剂
独特性
氮杂尿苷三乙酰酯的独特之处在于它既是前药,又具有广谱抗病毒活性。 与其他类似化合物不同,氮杂尿苷三乙酰酯专门设计为代谢成 6-氮杂尿苷,提供靶向治疗效果 .
属性
IUPAC Name |
[3,4-diacetyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O9/c1-6(18)23-5-9-11(24-7(2)19)12(25-8(3)20)13(26-9)17-14(22)16-10(21)4-15-17/h4,9,11-13H,5H2,1-3H3,(H,16,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOBRRFOVWGIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859707 | |
| Record name | 2-(2,3,5-Tri-O-acetylpentofuranosyl)-1,2,4-triazine-3,5(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2169-64-4 | |
| Record name | Azaribin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Azaribine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Azaribine?
A1: Azaribine, a prodrug, is converted to 6-azauridine, which is further metabolized to 6-azauridine 5'-monophosphate. This metabolite acts as an antagonist of orotidylic acid decarboxylase, an enzyme essential for pyrimidine biosynthesis. [, , ] This inhibition leads to the accumulation of orotic acid and orotidine and disrupts the synthesis of pyrimidine nucleotides, ultimately impacting DNA and RNA synthesis. [, , , , ]
Q2: How does the inhibition of pyrimidine biosynthesis by Azaribine relate to its antipsoriatic effects?
A2: Psoriasis is characterized by the hyperproliferation of epidermal cells. [] By inhibiting pyrimidine biosynthesis, Azaribine effectively targets rapidly dividing cells, including those responsible for the accelerated epidermal growth in psoriasis. []
Q3: What is the molecular formula and weight of Azaribine?
A3: The provided abstracts do not contain specific details about the molecular formula, weight, or spectroscopic data of Azaribine.
Q4: Have any studies investigated the structure-activity relationship of Azaribine or its analogs?
A4: While the provided abstracts don't directly explore the SAR of Azaribine, some studies mention its active metabolite, 6-azauridine, and other related compounds like 6-azacytosine and 6-azauracil. [] These compounds share structural similarities, suggesting a potential basis for exploring structure-activity relationships within this class of pyrimidine analogs.
Q5: What is known about the stability and formulation of Azaribine?
A5: Information regarding the specific stability profile and formulation strategies for Azaribine is not detailed in the provided abstracts.
Q6: Are there any specific SHE regulations regarding the handling and use of Azaribine?
A6: The provided abstracts, primarily focused on clinical studies, do not delve into specific SHE regulations for Azaribine. As a research chemical, standard safety protocols and adherence to relevant regulatory guidelines are crucial.
Q7: How do the urinary levels of orotic acid and orotidine correlate with Azaribine therapy?
A8: Elevated urinary excretion of orotic acid and orotidine is a direct consequence of Azaribine's mechanism of action. [, , ] These metabolites can be monitored, and studies suggest that high levels in the urine correlate with both clinical response and potential central nervous system toxicity. []
Q8: What in vivo models have been used to study the efficacy of Azaribine?
A9: While the abstracts mainly focus on clinical studies in humans, one study utilizes a guinea pig epidermal cell line (GP18 cells) to assess the effects of various antipsoriasis drugs, including Azaribine, on cell growth. []
Q9: Is there evidence of resistance development to Azaribine in the treatment of psoriasis?
A9: The abstracts do not specifically address the development of resistance to Azaribine.
Q10: What are the known toxicities and side effects associated with Azaribine?
A12: Azaribine therapy has been linked to various side effects, with the most common being mild, reversible anemia. [, , , ] Other reported side effects include:
- Central nervous system toxicity: Manifesting as depression, lethargy, and ataxia. This toxicity appears to correlate with high urinary levels of orotic acid and orotidine. [, , ]
- Gastrointestinal symptoms: These are usually mild and transient. []
- Thromboembolic events: Although infrequent, these events have been reported and are a serious concern. [, , ]
- Homocystinemia: Azaribine treatment can lead to elevated levels of homocysteine in the blood. [, ]
Q11: What is the significance of homocystinemia in the context of Azaribine therapy?
A13: The occurrence of homocystinemia during Azaribine treatment raises concerns due to the potential link between elevated homocysteine levels and thromboembolic events. [, ] The exact mechanism by which Azaribine induces homocystinemia remains unclear. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


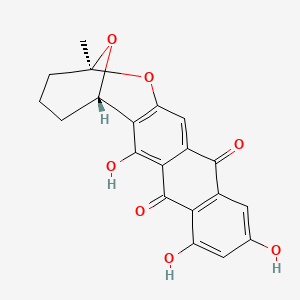

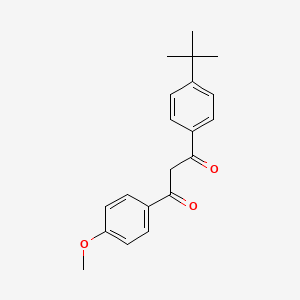
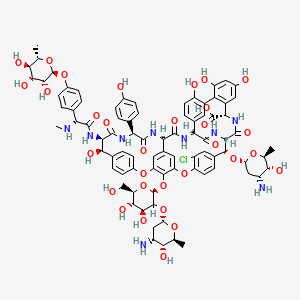
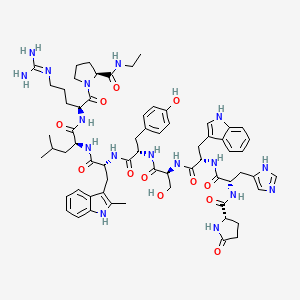
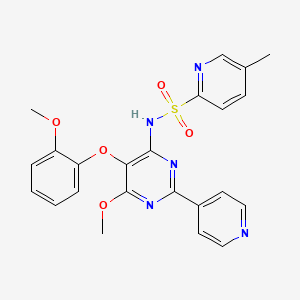
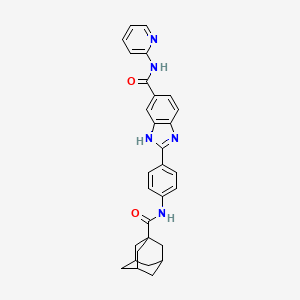

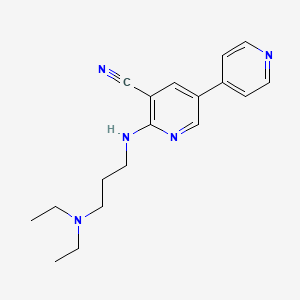
![N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide](/img/structure/B1665857.png)
